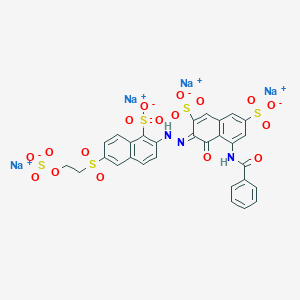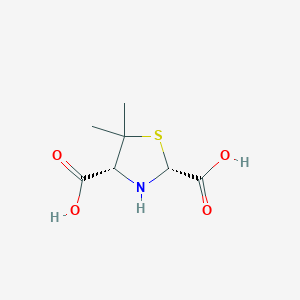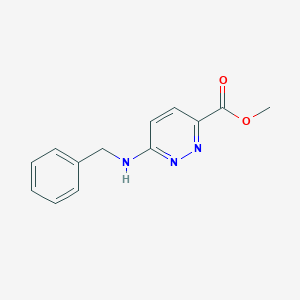
1,1-二乙酰基环丙烷
描述
1,1-Diacetylcyclopropane is an organic compound with the molecular formula C7H10O2. It is characterized by a cyclopropane ring substituted with two acetyl groups at the 1-position. This compound is known for its unique structure, which imparts significant strain due to the three-membered ring, making it an interesting subject for chemical research and applications.
科学研究应用
1,1-Diacetylcyclopropane has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Diacetylcyclopropane can be synthesized through various methods. One common approach involves the reaction of cyclopropane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds via the formation of a cyclopropyl cation intermediate, which then reacts with acetyl chloride to yield 1,1-diacetylcyclopropane .
Another method involves the cross-coupling of two different Grignard reagents followed by hydrolysis
Industrial Production Methods
Industrial production of 1,1-diacetylcyclopropane typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
1,1-Diacetylcyclopropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Products include diketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted cyclopropane derivatives
作用机制
The reactivity of 1,1-diacetylcyclopropane is largely attributed to the strain within the three-membered ring and the presence of electron-withdrawing acetyl groups. This strain facilitates ring-opening reactions, which are a common pathway for the transformation of cyclopropane derivatives. The compound can form enolate anions with nucleophilic character, which participate in various chemical reactions .
相似化合物的比较
Similar Compounds
1,1-Dibromo-2,2-diacetylcyclopropane: Similar in structure but with bromine atoms instead of hydrogen atoms.
1,1-Diacetylcyclobutane: Contains a four-membered ring instead of a three-membered ring.
1,1-Diacetylcyclopentane: Contains a five-membered ring instead of a three-membered ring.
Uniqueness
1,1-Diacetylcyclopropane is unique due to its highly strained three-membered ring, which imparts significant reactivity. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity. Additionally, the presence of two acetyl groups provides multiple sites for chemical modification, enhancing its versatility in synthetic applications .
属性
IUPAC Name |
1-(1-acetylcyclopropyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(8)7(3-4-7)6(2)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLELEQGKTUGEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297501 | |
| Record name | 1,1-DIACETYLCYCLOPROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695-70-5 | |
| Record name | 695-70-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-DIACETYLCYCLOPROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 1,1-diacetylcyclopropane?
A1: 1,1-Diacetylcyclopropane has the molecular formula C₇H₁₀O₂ and the following structure:
Q2: How is 1,1-diacetylcyclopropane typically synthesized?
A2: A common synthetic route involves the alkylation of acetylacetone with 1,2-dibromoethane using a strong base, often potassium fluoride coated alumina, under solid-liquid phase transfer catalysis. [] The addition of a phase transfer catalyst significantly improves the yield of 1,1-diacetylcyclopropane. []
Q3: What are the key reactive sites in 1,1-diacetylcyclopropane?
A3: The two acetyl groups provide electrophilic carbonyl centers, while the cyclopropane ring introduces ring strain, making it susceptible to ring-opening reactions. These features allow for diverse reactivity.
Q4: How can 1,1-diacetylcyclopropane be used in the synthesis of spirocyclic compounds?
A4: Dilithiated β-ketosulfones, α-cyanoacetone, and diethyl 2-oxopropylphosphonate react with 1,1-diacetylcyclopropane to form 1-hydroxyspiro[5.2]cyclooct-4-en-3-ones. [] These spirocyclic compounds can be further functionalized, for example, by conversion to phenols with remote halide functionality via reaction with tetrabutylammonium halides. []
Q5: What is the role of 1,1-diacetylcyclopropane in the synthesis of dibenzo[b,d]pyran-6-ones?
A5: 1,1-Diacetylcyclopropane participates in formal [3 + 3] cyclization reactions with 1,3-bis(silyl enol ethers). This reaction, alongside other steps like Suzuki cross-coupling and lactonization, offers a route to functionalized dibenzo[b,d]pyran-6-ones. []
Q6: Can 1,1-diacetylcyclopropane undergo ring-opening reactions?
A6: Yes, it can undergo ring-opening reactions under specific conditions. For example, in the presence of hydrazine and hydroxylamine derivatives, 1,1-diacetylcyclopropane undergoes ring-opening followed by cyclization to yield β-X-ethyl substituted pyrazoles and isoxazoles. [, ]
Q7: Are there any examples of unexpected reactions with 1,1-diacetylcyclopropane?
A7: Yes. When reacting the enolate anion of (CH3CO)2CHCH2CH2HgCl with diphenyl disulfide (Ph2S2), the expected cyclization to form 1,1-diacetylcyclopropane is inhibited. Instead, phenylthylation occurs at both carbon and mercury atoms. []
Q8: What happens when 1,1-diacetylcyclopropane is exposed to sodium amide?
A8: This reaction leads to the formation of a trioxaadamantane derivative. [] This highlights the potential for 1,1-diacetylcyclopropane to act as a precursor for more complex polycyclic structures.
Q9: Can 1,1-diacetylcyclopropane be used in the synthesis of natural products?
A9: Yes, it played a crucial role in the synthesis of hypacrone, a seco-illudoid sesquiterpene isolated from Hypolepis punctata Mett. The synthesis involved the condensation of a cyclopentenone with 1,1-diacetylcyclopropane, confirming hypacrone's unique structure. []
Q10: How does the presence of a chlorine atom at the 4-position of 1,3-bis(trimethylsilyloxy)buta-1,3-dienes influence their reactivity with 1,1-diacetylcyclopropane?
A10: The presence of the chlorine atom allows for the synthesis of 3-chlorosalicylates through a one-pot cyclization reaction with 1,1-diacetylcyclopropane. [] This reaction highlights the potential for regioselective functionalization using substituted dienes.
Q11: Can 1,1-diacetylcyclopropane be used to introduce alkyl and chloroalkyl substituents into aromatic systems?
A11: Yes, TiCl4-mediated [3+3] cyclization of 4-alkyl- and 4-chloroalkyl-1,3-bis(trimethylsilyloxy)buta-1,3-dienes with 1,1-diacetylcyclopropane provides access to 3-alkyl- and 3-chloroalkyl-2-hydroxybenzoates, respectively. This methodology allows for the incorporation of both alkyl and haloalkyl groups into aromatic structures. []
Q12: Has the thermal isomerization of 1,1-diacetylcyclopropane been investigated?
A13: Yes, but the provided abstract does not provide specific details regarding the products or conditions of this thermal isomerization. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B115014.png)




